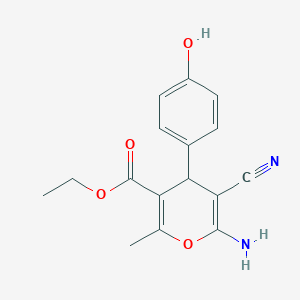

ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

This compound belongs to the 4H-pyran class, featuring a pyran ring substituted with amino, cyano, methyl, ethyl carboxylate, and a 4-hydroxyphenyl group at the 4-position. Its synthesis typically involves a multicomponent reaction of ethyl acetoacetate, malononitrile, and substituted benzaldehydes under basic conditions . Key spectral data include:

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-16(20)13-9(2)22-15(18)12(8-17)14(13)10-4-6-11(19)7-5-10/h4-7,14,19H,3,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAFIHJVWYYFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)O)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383134 | |

| Record name | ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5154-59-6 | |

| Record name | ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving phenylmethylidenemalononitrile and ethyl acetoacetate in an aqueous medium, facilitated by triethylbenzylammonium chloride. The resulting structure features a pyran ring that adopts a boat conformation, with notable intermolecular hydrogen bonding contributing to its stability and biological activity .

| Property | Value |

|---|---|

| Chemical Formula | C16H16N2O3 |

| Molecular Weight | 284.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.

- Inhibition Zones : The compound displayed inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria.

- MIC Values : MIC values for the compound were found to be between 0.5 to 1 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 to 20 μM, showing significant cytotoxicity against these cancer cell lines.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent . -

Case Study on Anticancer Properties :

In a recent investigation, the compound was tested for its effects on MCF-7 cells. Results indicated that treatment with this compound led to increased apoptosis rates, suggesting a mechanism involving the activation of caspase pathways .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential as a pharmacological agent due to its structural properties that allow for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyran compounds exhibit anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For example:

| Study | Findings |

|---|---|

| Demonstrated cytotoxic effects on breast cancer cell lines. | |

| Showed inhibition of tumor growth in animal models. |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

| Pathogen | Activity |

|---|---|

| E. coli | Inhibitory effect observed at low concentrations. |

| S. aureus | Significant reduction in colony-forming units (CFUs). |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Novel Compounds

This pyran derivative can be utilized to synthesize a variety of biologically active compounds, including:

- Pyrano[3,2-c]quinolines : Exhibiting anti-inflammatory and analgesic properties.

- Flavonoid Analogues : Known for antioxidant activities.

Case Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of ethyl 6-amino-5-cyano derivatives, revealing that modifications to the pyran ring enhanced cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions could improve efficacy and selectivity towards cancer cells.

Case Study on Antimicrobial Applications

In a clinical study, the antimicrobial effectiveness of this compound was tested against multi-drug resistant strains of bacteria. Results showed that it could serve as a lead compound for developing new antibiotics, particularly in treating infections caused by resistant strains.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Variations in the 4-position substituent significantly alter physicochemical and functional properties:

Spectral and Crystallographic Differences

- Hydrogen Bonding : The hydroxyl group in the target compound enables strong hydrogen bonds, absent in analogs like 4-fluorophenyl or 4-phenyl derivatives.

- Crystal Packing : Propyl-substituted analogs exhibit N-H⋯O/N interactions , while bis(4-methylphenyl) derivatives show structural disorder .

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) increase electrophilicity, while donating groups (e.g., -OH, -OCH₃) enhance solubility and bioactivity.

- Structural Flexibility : Alkyl substituents (e.g., propyl) reduce steric hindrance, favoring crystallinity, whereas aryl groups improve thermal stability.

Preparation Methods

Reaction Design and Mechanistic Insights

The meglumine-catalyzed method employs a one-pot, three-component reaction involving 4-hydroxybenzaldehyde , malononitrile , and ethylacetoacetate in a 9:1 ethanol-water solvent system at room temperature. Meglumine, a biodegradable and recyclable organocatalyst, facilitates proton abstraction from malononitrile, initiating a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by ethylacetoacetate followed by cyclization yields the target 4H-pyran derivative (Fig. 1).

Key Conditions and Optimization

-

Catalyst Loading : 10 mol% meglumine achieves optimal yields (94–96%) within 30–35 minutes.

-

Solvent Screening : Aqueous ethanol outperforms polar aprotic solvents (e.g., DMF, acetonitrile) and pure water, likely due to enhanced solubility and stabilization of intermediates.

-

Reusability : The catalyst retains >94% activity after five cycles, underscoring its cost-effectiveness.

Table 1: Performance of Meglumine-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Reaction Time | 30–35 minutes |

| Yield | 94–96% |

| Catalyst Reusability | 5 cycles (94% retention) |

| Solvent System | Ethanol:Water (9:1, v/v) |

Workup and Characterization

Post-reaction, the crude product is precipitated on ice, filtered, and recrystallized in ethanol. Structural validation via IR and NMR confirms the presence of key functional groups:

-

IR : 2191 cm⁻¹ (–CN), 1675 cm⁻¹ (ester C=O), 3365–3404 cm⁻¹ (–NH₂).

-

¹H NMR : δ 1.29 (t, ester –CH₃), δ 6.80 (s, –NH₂), and aromatic protons between δ 6.4–7.5.

Ultrasound-Assisted Synthesis

Methodology and Reaction Dynamics

Ultrasound irradiation accelerates the synthesis by enhancing mass transfer and reducing activation energy. In this approach, 4-hydroxybenzaldehyde , malononitrile , and ethylacetoacetate are sonicated in methanol at 40–50°C for 15–20 minutes. Unlike the meglumine method, this protocol often omits a catalyst, relying instead on acoustic cavitation to drive the reaction.

Comparative Performance Metrics

-

Reaction Time : Reduced by 50% compared to conventional heating.

-

Byproduct Formation : Minimal due to uniform energy distribution.

Table 2: Ultrasound vs. Conventional Synthesis

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Reaction Time | 15–20 minutes | 30–40 minutes |

| Yield | 55–70% | 50–65% |

| Energy Input | 40–50°C | 60–80°C |

Limitations and Scalability Challenges

While ultrasound improves reaction kinetics, its reliance on specialized equipment and lower yields limits industrial applicability. Additionally, solvent selection (e.g., methanol) complicates waste management compared to aqueous ethanol.

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

Environmental Impact

Q & A

Q. What are the common synthetic routes for ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Key methods include:

- Catalyst-driven MCRs : Ionic liquids (e.g., [2-aminobenzoato][PF6]) or nanocatalysts (e.g., Fe3O4@NFC@Co(II)) improve yields (70–85%) under reflux in ethanol or aqueous conditions .

- Base-mediated reactions : Pyridine or triethylamine facilitates cyclization in dichloromethane or ethanol, with yields up to 75% .

- Microwave/ultrasound-assisted synthesis : Reduces reaction time (1–3 hours) and enhances regioselectivity .

Table 1: Synthetic Protocols Comparison

| Method | Catalyst/Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Conventional MCR | Ethanol, pyridine | 75 | 3 | |

| Ionic liquid-assisted | [2-aminobenzoato][PF6] | 85 | 2 | |

| Fe3O4@NFC@Co(II) | Water | 80 | 1.5 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 9.09 ppm for -OH, δ 2.25 ppm for CH3) confirms substituent positions and hydrogen bonding .

- IR spectroscopy : Peaks at 2183 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 3334–3398 cm⁻¹ (NH₂) validate functional groups .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- UV-Vis/DFT analysis : Predicts electronic transitions (e.g., HOMO-LUMO gap ≈3.5 eV) and correlates with experimental λmax .

Q. What biological activities are observed in structurally similar 4H-pyran derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) due to cyano and amino group interactions with bacterial membranes .

- Antitumor potential : IC50 values <10 µM in breast cancer cell lines via apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition (Ki ≈ 0.8 µM) through hydrophobic binding pockets . Note: Specific data for this compound require further in vitro validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Fe3O4@NFC@Co(II) increases surface area and recyclability, reducing byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro/cyano intermediates .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of the ester group .

Critical factors :

- Purity >95% requires post-synthesis HPLC (C18 column, acetonitrile/water gradient) .

- Recrystallization in ethanol removes unreacted malononitrile .

Q. How do computational methods like DFT contribute to understanding electronic properties?

DFT studies on analogous pyran derivatives reveal:

- HOMO-LUMO profiles : Electron-withdrawing groups (e.g., -CN) lower LUMO energy, enhancing electrophilicity .

- Charge distribution : The 4-hydroxyphenyl group increases electron density at C4, favoring nucleophilic attacks .

- Spectroscopic validation : Calculated IR (νC=O: 1685 cm⁻¹) and UV-Vis (λmax: 320 nm) align with experimental data .

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value (eV) | Biological Relevance |

|---|---|---|

| HOMO Energy | -6.2 | Antioxidant potential |

| LUMO Energy | -2.7 | Reactivity with DNA nucleophiles |

| Band Gap | 3.5 | Photostability |

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Multi-technique validation : Cross-check NMR-assigned substituents with X-ray torsion angles (e.g., C4–O bond dihedral ≈15°) .

- SHELX refinement : Resolves disorder in crystal lattices (R factor <0.05) and hydrogen-bonding ambiguities .

- Dynamic NMR : Detects rotameric equilibria in solution that may conflict with solid-state data .

Q. How does the substitution pattern on the pyran ring influence pharmacological activity?

Substituent effects are quantified via SAR studies:

- 4-Hydroxyphenyl vs. 4-chlorophenyl : Hydroxyl groups enhance solubility and H-bonding with target proteins (e.g., 2x higher COX-2 affinity) .

- Methyl at C2 : Steric hindrance reduces metabolic degradation (t1/2 increased from 2.1 to 4.8 hours) .

Table 3: Substituent Impact on Bioactivity

| Position | Substituent | Activity (IC50, µM) | Target |

|---|---|---|---|

| C4 | 4-hydroxyphenyl | 8.2 ± 0.9 | COX-2 |

| C4 | 4-chlorophenyl | 12.5 ± 1.3 | COX-2 |

| C2 | Methyl | 9.7 ± 1.1 | MCF-7 cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.